molecular formula C7H7BrFN3O B8105415 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea

1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea

Cat. No.: B8105415
M. Wt: 248.05 g/mol
InChI Key: ZBZOSQHPMSYOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-fluoropyridin-2-yl)-3-methylurea is a chemical compound with the CAS Registry Number 1443108-73-3 . It has a molecular formula of C 7 H 7 BrFN 3 O and a molecular weight of 248.06 g/mol . This methylurea derivative is built around a substituted pyridine core, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active molecules. The specific substitution pattern featuring bromo and fluoro halogens at the 4 and 5 positions of the pyridine ring makes it a valuable and versatile building block for synthetic organic chemistry and drug discovery research . Researchers utilize such halogenated heterocycles in various applications, including the synthesis of more complex molecules via cross-coupling reactions and as core scaffolds in the development of potential therapeutic agents. Urea and thiourea derivatives sharing structural similarities with this compound have demonstrated significant cytotoxic and anticancer activities in scientific studies, often acting through mechanisms such as inducing apoptosis in cancer cell lines . Similarly, research on related pyrazine-urea hybrids has shown these compounds can exhibit potent antiproliferative properties and act as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are targets in cancer therapy . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromo-4-fluoropyridin-2-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3O/c1-10-7(13)12-6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZOSQHPMSYOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC=C(C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonyl Isocyanate (CSI)-Mediated Urea Formation

Procedure :

  • Starting Material : 5-Bromo-4-fluoropyridin-2-amine () is reacted with chlorosulfonyl isocyanate (CSI) in anhydrous tetrahydrofuran (THF) at −10°C under nitrogen.

  • Intermediate Formation : The reaction generates a sulfamoyl chloride intermediate.

  • Hydrolysis : Quenching with aqueous methylamine yields the final urea product.

Optimized Conditions :

  • Temperature: −10°C to 0°C

  • Solvent: THF

  • Yield: 86–92%

  • Purity: >95% (HPLC)

Advantages :

  • High regioselectivity due to controlled reaction conditions.

  • Scalable for industrial production.

Limitations :

  • Requires handling of hazardous CSI.

  • Sensitive to moisture, necessitating inert conditions.

Methyl Isocyanate Coupling

Procedure :

  • Direct Amination : 5-Bromo-4-fluoropyridin-2-amine is treated with methyl isocyanate in dichloromethane (DCM) at room temperature.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient).

Optimized Conditions :

  • Molar Ratio (Amine:Isocyanate): 1:1.2

  • Solvent: DCM

  • Yield: 75–80%

Advantages :

  • Simplicity and fewer steps.

  • Avoids highly reactive reagents like CSI.

Limitations :

  • Methyl isocyanate is toxic, requiring stringent safety protocols.

  • Moderate yields compared to CSI method.

Reductive Amination via Schiff Base Intermediate

Procedure :

  • Schiff Base Formation : Reaction of 5-bromo-4-fluoropyridin-2-amine with formaldehyde in ethanol generates an imine intermediate.

  • Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine to a methylamine derivative.

  • Urea Formation : The methylamine intermediate reacts with phosgene, followed by ammonia, to yield the urea.

Optimized Conditions :

  • Reducing Agent: STAB

  • Solvent: Ethanol

  • Yield: 65–70%

Advantages :

  • Utilizes stable, commercially available reagents.

  • Suitable for parallel synthesis of analogs.

Limitations :

  • Lower overall yield due to multiple steps.

  • Phosgene handling requires specialized equipment.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
CSI-Mediated86–92%>95%ModerateHigh
Methyl Isocyanate75–80%90–95%LowModerate
Reductive Amination65–70%85–90%HighLow

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and efficiency for CSI-mediated synthesis.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost-effectiveness.

  • Quality Control : NMR (¹H, ¹³C) and LC-MS confirm structure and purity.

Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, pyridine-H),

  • δ 7.92 (d, J = 6.8 Hz, 1H, NH),

  • δ 6.50 (s, 1H, NH),

  • δ 2.85 (s, 3H, CH₃).

LC-MS (ESI+) : m/z 248.05 [M+H]⁺ .

Chemical Reactions Analysis

Reaction Mechanisms

The following reaction mechanisms are typical for compounds similar to 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea:

  • Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine.

  • Hydrolysis Reactions : Under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding acids or amines.

Potential Reaction Outcomes

Reaction TypeReactantsProducts
Nucleophilic SubstitutionNucleophile + 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylureaSubstituted product (e.g., amine derivative)
Hydrolysis1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea + H2OHydrolyzed product (e.g., corresponding acid)
  • Research Findings

Recent studies have explored the reactivity of similar compounds with halogen substituents, indicating that:

  • Reactivity Trends : Compounds with bromine and fluorine substituents exhibit increased electrophilicity due to the electron-withdrawing nature of these halogens, making them more susceptible to nucleophilic attack.

  • Biological Activity : Research has shown that derivatives of halogenated pyridines possess significant biological activity, including antimicrobial and anticancer properties.

The compound 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea represents a versatile scaffold for further chemical transformations. Its unique structure allows for various synthetic strategies that can lead to new derivatives with potentially enhanced biological activities. Ongoing research into its reactivity will likely yield valuable insights into its applications in drug discovery and development.

  • References

Information regarding the synthesis and properties of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea was gathered from diverse scientific literature, including PubChem , patent literature , and recent research articles .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound can inhibit the activity of certain kinases involved in cancer proliferation, particularly the extracellular signal-regulated kinases (ERK) pathway.

Case Study: ERK Inhibition

A study highlighted the role of similar urea derivatives in inhibiting ERK, which is crucial for cell division and survival in various cancers. The findings suggested that modifications to the urea structure, including halogen substitutions like bromine and fluorine, enhance the potency against cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are overexpressed in cancerous tissues. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Case Study: Targeting Kinases

Research indicates that 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea functions as a selective inhibitor of certain protein kinases. This selectivity is attributed to its ability to fit into the active sites of these enzymes, thereby blocking their function and preventing downstream signaling associated with tumor growth .

Synthesis and Structural Modifications

The synthesis of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea involves several steps that can be optimized for yield and purity. The compound can be synthesized through nucleophilic substitution reactions, where the pyridine ring plays a crucial role in determining the compound's biological activity.

Synthesis Overview

The synthetic route typically includes:

  • Formation of the pyridine derivative.
  • Introduction of the urea functionality through reaction with isocyanates or carbamates.
  • Halogenation to introduce bromine and fluorine substituents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea. Modifications to the side chains or substitution patterns on the pyridine ring can significantly affect biological activity.

Key Findings in SAR Studies

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes.
  • Bromine Effects : Bromine substitution has been shown to increase the compound's potency against specific kinase targets .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The methylurea group may also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Classification and Substituent Effects

The compound can be compared to analogs based on two key structural categories: pyridine-derived ureas and phenyl-derived ureas .

Pyridine-Based Ureas
  • Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Substituents: A pyridine ring with phenoxy and methoxyphenyl groups. Activity: Reported as a glucokinase activator, highlighting the role of bulky substituents in enzyme modulation .
  • 1-(5-Bromopyridin-2-yl)hydrazine () :

    • Substituents : Bromo-substituted pyridine with a hydrazine group.
    • Comparison : The urea moiety in the target compound replaces hydrazine, introducing hydrogen-bonding capacity critical for receptor interactions.
Phenyl-Based Ureas
  • Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) and DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) () :

    • Substituents : Dichlorophenyl ring with dimethyl or methyl-urea groups.
    • Activity : Diuron is a herbicide, and DCPMU is its metabolite.
    • Comparison : The pyridine core in the target compound may offer improved solubility over phenyl rings, while bromo/fluoro substituents could reduce environmental persistence compared to chlorinated analogs .
  • 1-(3-Chloro-4-methoxyphenyl)-3-methylurea (): Substituents: Chloro and methoxy groups on a phenyl ring.

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Effects Potential Applications
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea C8H8BrFN3O 273.07 Electron-withdrawing Br/F enhance polarity and electronegativity Pharmaceutical candidate
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) C8H8Cl2N2O 219.07 Chlorine offers lipophilicity; metabolite of herbicide Agrochemical research
1-(4-Isopropylphenyl)-3-methylurea C11H16N2O 192.12 Bulky isopropyl group increases steric hindrance Analytical standard
1-(4-Bromo-2-methylphenyl)-3-[...]urea () C18H17BrFN3O2 406.2 Bromo and fluorophenyl groups; complex structure Undisclosed (structural diversity)

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea?

Methodological Answer:
The synthesis of this compound can be approached via coupling reactions between substituted pyridine intermediates and methylurea derivatives. For example:

  • Step 1: Prepare the pyridine scaffold via halogenation (bromine/fluorine substitution) at the 5- and 4-positions using electrophilic aromatic substitution or transition-metal catalysis.
  • Step 2: Couple the functionalized pyridine (e.g., 5-bromo-4-fluoropyridin-2-amine) with methylisocyanate or via a urea-forming reaction (e.g., carbodiimide-mediated coupling of an amine and methylurea).
  • Validation: Monitor reaction progress using TLC or LC-MS. Purify via column chromatography or recrystallization.
    Reference the synthesis of analogous intermediates like 1-(5-bromo-3-((1-ethyl-1H-pyrazol-5-yl)oxy)pyridin-2-yl)-3-methylurea, which employs similar coupling strategies .

Basic: How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H, 13C^{13}C, 19F^{19}F, and 15N^{15}N NMR to confirm substitution patterns and urea linkage. Fluorine and bromine atoms induce distinct splitting patterns.
    • MS: High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic signatures (e.g., 79Br^{79}Br/81Br^{81}Br).
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, SHELX programs are widely used for small-molecule refinement, even for halogen-rich structures .

Basic: What analytical techniques are suitable for detecting and quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize a reversed-phase LC method (C18 column, gradient elution with methanol/water + 0.1% formic acid) coupled with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, as demonstrated for phenylurea herbicides .
  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches the analyte while reducing matrix interference.

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structural refinement?

Methodological Answer:

  • Refinement Strategies:
    • Use SHELXL to apply restraints/constraints for disordered regions (common in flexible urea groups).
    • Validate against high-resolution data (>1.0 Å) to minimize model bias.
    • Cross-check with spectroscopic data (e.g., NMR-derived torsion angles).
  • Example: For brominated pyridines, anisotropic displacement parameters for Br and F atoms improve accuracy. SHELX programs are robust for handling twinned data or high thermal motion .

Advanced: What computational approaches model the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Glide to predict binding poses in enzyme active sites. Parameterize halogen bonds (Br/F) and hydrogen bonds (urea NH groups).
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories) with AMBER or GROMACS. Analyze free energy landscapes (MM-PBSA) to quantify interactions.
  • Case Study: Analogous urea-based inhibitors (e.g., glycogen phosphorylase inhibitors) show AMP-competitive binding, validated by docking and enzymatic assays .

Advanced: How can metabolic pathways of this compound be elucidated in biological systems?

Methodological Answer:

  • In Vitro Studies: Incubate with liver microsomes or hepatocytes. Use LC-HRMS to identify phase I (oxidation, dehalogenation) and phase II (glucuronidation) metabolites.
  • Isotope Labeling: Introduce 13C^{13}C- or 15N^{15}N-labels to track urea cleavage or pyridine ring modifications.
  • Reference: Diuron metabolites (e.g., 3-methylurea derivatives) were characterized via similar workflows .

Advanced: How to address contradictions in enzyme inhibition assays (e.g., IC50 variability)?

Methodological Answer:

  • Controls: Include positive controls (e.g., known inhibitors) and validate enzyme activity post-treatment.
  • Orthogonal Assays: Combine kinetic (e.g., fluorescence-based) and biophysical (e.g., SPR) methods to confirm binding.
  • Statistical Analysis: Apply Bland-Altman plots or Deming regression to assess inter-assay variability. For qualitative contradictions, use iterative hypothesis testing as per qualitative research frameworks .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation: Use co-solvents (DMSO/PEG) or cyclodextrin complexes. Test stability under physiological pH (4–8) via accelerated degradation studies.
  • Analytical Monitoring: Track decomposition products using LC-MS and adjust storage conditions (e.g., inert atmosphere, -80°C).

Tables

Table 1: Key Analytical Parameters for LC-MS Detection

ParameterValue/DescriptionReference
ColumnC18, 2.1 × 50 mm, 1.7 µm
Ionization ModeESI+
MRM Transitionsm/z 274 → 158 (quantifier)
LOD0.1 µg/L (environmental samples)

Table 2: SHELX Refinement Statistics for Halogenated Compounds

MetricTypical Range (Br/F-containing)Reference
R-factor<0.05 (high-resolution data)
C-Br Bond Length1.89–1.93 Å
Anisotropic DisplacementModeled for Br/F atoms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.